Blue 1
Description
Properties
CAS No. |
1341-88-4 |
|---|---|
Molecular Formula |
C22H17AlO13 |
Origin of Product |
United States |
Historical and Scientific Trajectory of Blue Chromophores and Fd&c Blue No. 1
Evolution of Synthetic Blue Pigments and Dyes: A Scientific Historical Review
The quest for blue, a color long associated with divinity and royalty, has driven significant scientific and technological advancements. Historically, the rarity and expense of natural blue pigments like lapis lazuli spurred the search for synthetic alternatives. artsy.netudec.cl The journey from the first synthetically produced color, Egyptian blue, around 2,200 B.C., to the complex organic dyes of the modern era, is a testament to the evolution of chemical science. artsy.net
Pioneering Discoveries and Methodological Advancements in Blue Dye Synthesis
The birth of the synthetic dye industry can be traced to William Henry Perkin's accidental discovery of mauve in 1856 while attempting to synthesize quinine. osu.eduunb.ca This serendipitous event catalyzed a wave of research into the chemical manipulation of aniline (B41778), a coal tar derivative. mcgill.ca Shortly after, in 1858, François-Emmanuel Verguin produced fuchsine, the first of the triphenylmethane (B1682552) dyes. britannica.com This was followed by the discovery of aniline blue in 1860 by French chemists Charles Girard and Georges de Laire. osu.edu
A pivotal moment in blue dye synthesis was the development of synthetic indigo (B80030). medium.com German chemist Adolf von Baeyer dedicated nearly two decades, starting in 1865, to unraveling the structure of indigo and developing synthetic pathways. unb.caias.ac.innobelprize.org His work, which earned him the Nobel Prize in Chemistry in 1905, laid the groundwork for the industrial production of indigo by companies like BASF and Hoechst, eventually displacing natural indigo from the global market. medium.comias.ac.innobelprize.org
The 20th century witnessed further innovations, including the discovery of phthalocyanine (B1677752) in 1907 and its copper salt in 1927. britannica.com Copper phthalocyanine, marketed as Monastral Fast Blue, became a dominant blue pigment due to its brilliant color and stability. britannica.comjacksonsart.com More recent accidental discoveries, such as YInMn Blue in 2009 by Mas Subramanian and his team at Oregon State University, continue to expand the palette of synthetic blue pigments. chemistryviews.orgopb.orgpigment.tokyo
Methodological advancements have been central to the evolution of blue dye synthesis. Early methods relied on oxidation reactions of impure aniline with various reagents. britannica.com The elucidation of the structure of benzene (B151609) by August Kekulé in 1865 provided a theoretical framework that enabled a more rational approach to dye development. britannica.com Modern synthesis techniques include hydrothermal synthesis, sol-gel methods, and microwave-assisted fabrication, which offer greater control over the properties of the resulting pigments. researchgate.nettandfonline.com
| Year of Discovery/Development | Discoverer/Developer | Dye/Pigment | Key Scientific Advancement |
|---|---|---|---|
| c. 2,200 B.C. | Ancient Egyptians | Egyptian Blue | First synthetically produced color. artsy.net |
| 1706 | Johann Jacob Diesbach | Prussian Blue | Accidental discovery from a reaction involving animal blood. artsy.netchemistryviews.org |
| 1856 | William Henry Perkin | Mauveine (Mauve) | Accidental discovery that initiated the synthetic dye industry. osu.eduunb.ca |
| 1860 | Charles Girard and Georges de Laire | Aniline Blue | Early synthetic blue dye derived from aniline. osu.edu |
| 1865-1883 | Adolf von Baeyer | Synthetic Indigo | Elucidation of the structure and development of synthetic routes for indigo. unb.caias.ac.in |
| 1876 | Heinrich Caro | Methylene (B1212753) Blue | Synthesis of a pure blue dye for cotton. basf.com |
| 1907 | Unknown | Phthalocyanine | Discovery of a new class of synthetic pigments. britannica.com |
| 1927 | Henri de Diesbach and Edmond von der Weid | Copper Phthalocyanine | Discovery of the copper salt of phthalocyanine, a highly stable and brilliant blue pigment. britannica.comchemistryviews.org |
| 2009 | Mas Subramanian and team | YInMn Blue | Accidental discovery of a new, durable, and non-toxic blue pigment. chemistryviews.orgopb.org |
Interdisciplinary Scientific Impact of Blue Dye Development
The development of synthetic blue dyes has had a profound impact that extends beyond the textile and pigment industries. In the field of medicine, Paul Ehrlich's work with methylene blue in the late 19th century was groundbreaking. basf.com He observed that the dye selectively stained nerve cells and malaria parasites, leading to the concept of a "magic bullet" and the first use of a synthetic substance to treat an infectious disease. basf.com This laid the foundation for chemotherapy and the development of targeted drug therapies.
The unique properties of certain blue dyes have also found applications in modern technology. For instance, the fundamental properties of copper phthalocyanine that give it its color also allow it to conduct electricity, making it a candidate for use in next-generation solar cells. wisc.edu Researchers are exploring the use of fluorescent dyes for long-term data storage, offering a durable and energy-efficient alternative to traditional methods. harvard.edu Furthermore, the study of dye degradation has spurred advancements in environmental science, with researchers developing methods like photocatalysis using nanoparticles to remove dye pollutants from water. tandfonline.combiomedres.usrsc.org The need for sustainable and biocompatible dyes has also driven interdisciplinary research into natural dye alternatives and their potential applications in bioactive textiles. researchgate.netunl.pt
FD&C Blue No. 1 within the Context of Triphenylmethane Dye Chemistry Evolution
FD&C Blue No. 1, also known as Brilliant Blue FCF, belongs to the triphenylmethane class of dyes. astate.edubritannica.comulprospector.com This class is one of the oldest groups of synthetic dyes, known for their brilliant hues and high tinctorial strength. britannica.comsci-hub.st The parent structure, triphenylmethane, consists of three aromatic rings attached to a central carbon atom. astate.edu The color of these dyes is a result of the extensive system of conjugated double bonds across the molecule. liberty.edu
The journey of triphenylmethane dyes began with the synthesis of fuchsine in 1858. britannica.com Early research in this area was largely empirical, with chemists experimenting with different reagents and reaction conditions to produce a variety of colors, including reds, violets, blues, and greens. britannica.combritannica.com The structural basis of these dyes was established in 1878 by Emil Fischer. britannica.com
FD&C Blue No. 1 is produced through the condensation of 2-formylbenzenesulfonic acid with N-ethyl-N-(3-sulfobenzyl)aniline, followed by oxidation. makingcosmetics.comwikipedia.org The presence of sulfonic acid groups makes the dye water-soluble. sci-hub.st While triphenylmethane dyes historically had poor light and wash fastness, modifications to their structure, such as the introduction of specific functional groups, have been explored to improve these properties. sci-hub.st The development of FD&C Blue No. 1, first synthesized in the early 20th century, represents a refinement within this class of dyes to create a stable and safe colorant for use in food, drugs, and cosmetics. wikipedia.org
| Property | Description |
|---|---|
| Chemical Class | Triphenylmethane Dye. astate.edubritannica.comulprospector.com |
| Common Names | Brilliant Blue FCF, Acid Blue 9. wikipedia.orgnih.gov |
| Color Index | 42090. wikipedia.org |
| Appearance | Blue powder. wikipedia.org |
| Solubility | Soluble in water and glycerol. wikipedia.org |
| Maximum Absorption (λmax) | Approximately 628 nanometers. wikipedia.org |
| Synthesis | Condensation of 2-formylbenzenesulfonic acid and the appropriate aniline followed by oxidation. makingcosmetics.comwikipedia.org |
Conceptual Frameworks in Basic Scientific Inquiry Relevant to FD&C Blue No. 1 ("Blue Skies Research")
"Blue skies research," also known as fundamental or basic research, is driven by scientific curiosity and the desire to expand knowledge, without an immediate commercial application in mind. egu.eu This type of inquiry is crucial for groundbreaking discoveries and has been fundamental to the development of synthetic dyes, including FD&C Blue No. 1.
A conceptual framework in research serves as a guide, outlining the key concepts, theories, and assumptions that inform a study. td-sa.netresearcher.life In the context of blue dyes, the early explorations of coal tar derivatives were a form of blue skies research. mcgill.ca Scientists were driven by a fundamental interest in the chemical possibilities of this industrial byproduct. This curiosity-driven research, while not initially aimed at creating a dye industry, ultimately led to the discovery of mauve and the subsequent explosion in synthetic dye chemistry. osu.edumcgill.ca
The work of Adolf von Baeyer on indigo is another prime example of the power of blue skies research. ias.ac.innobelprize.org His decades-long investigation into the structure of this natural dye was a monumental undertaking in basic organic chemistry. ias.ac.in The knowledge generated from this fundamental research had immense practical implications, enabling the large-scale industrial synthesis of indigo. medium.comnobelprize.org
The very phenomenon of color in molecules like FD&C Blue No. 1 is explained by fundamental principles of chemistry and physics. The color arises from the molecule's ability to absorb light at specific wavelengths in the visible spectrum, which is determined by its electronic structure and the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). liberty.edu The extensive conjugation in triphenylmethane dyes lowers this energy gap, causing absorption in the orange-red region of the spectrum and resulting in the perception of a blue color. liberty.edu Understanding these fundamental principles allows scientists to predict and manipulate the color of molecules.
The continued exploration of the fundamental properties of dyes leads to unexpected applications. Research into the photochemistry of dyes, initially a purely scientific pursuit, has led to the development of dye-sensitized solar cells and novel data storage technologies. wisc.eduharvard.edu This demonstrates the enduring value of blue skies research; the pursuit of knowledge for its own sake often paves the way for future technological innovations.
Advanced Analytical and Spectroscopic Characterization of Fd&c Blue No. 1 and Its Derivatives
Chromatographic Separation Techniques for Complex Mixtures Containing FD&C Blue No. 1
Chromatography is a fundamental technique for separating mixtures into their individual components. nhvweb.netkhanacademy.org This separation is achieved by distributing the components between two phases: a stationary phase, which is a fixed material, and a mobile phase, which is a solvent that moves through the stationary phase. oup.com.ausaltise.ca The separation relies on the differential affinities of the components for the stationary and mobile phases, which are governed by intermolecular forces. khanacademy.orgoup.com.au
The separation of compounds in a mixture using chromatography is fundamentally based on the interplay of intermolecular forces and solubility. nhvweb.netkhanacademy.org The key principle is "like dissolves like," meaning substances with similar polarities are more likely to dissolve in each other. labxchange.org In chromatography, the separation occurs due to the competition of the mixture's components for the stationary phase and the mobile phase. oup.com.au
The affinity of a substance for the mobile phase versus the stationary phase dictates its movement and thus its separation from other components. oncoursesystems.com This affinity is influenced by several intermolecular forces, including:
Adsorption: The ability of a component to stick to the surface of the stationary phase. khanacademy.org
Solubility: The ability of a component to dissolve in the mobile phase. khanacademy.org
A component with a higher affinity for the stationary phase and lower solubility in the mobile phase will move more slowly. Conversely, a component with a lower affinity for the stationary phase and higher solubility in the mobile phase will move more quickly. khanacademy.org
FD&C Blue No. 1 is a charged, water-soluble organic compound. google.comflinnsci.comweebly.com Its separation is therefore highly dependent on the polarity of both the stationary and mobile phases. For instance, in paper chromatography, the paper acts as the stationary phase, and a solvent or a solvent mixture acts as the mobile phase. google.com Molecules with a polarity similar to the mobile phase will travel further up the paper. google.comweebly.com The choice of eluent (mobile phase) is critical for achieving effective separation. google.com
In reversed-phase chromatography, which is a common technique for analyzing dyes, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. thermofisher.com For ionic and ionizable compounds like Blue 1, adjusting the pH of the mobile phase can be crucial. By controlling the pH, the ionization state of the molecule can be influenced, which in turn affects its retention on the nonpolar stationary phase. biotage.com Adding a buffer to the mobile phase can also improve peak shape and retention by creating a more consistent ionic environment. biotage.com
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. Reversed-phase HPLC is particularly well-suited for the analysis of food dyes like FD&C Blue No. 1 due to their hydrophobic nature and strong UV-visible absorbance. thermofisher.com
In a typical HPLC setup for this compound analysis, a C18 column, which has a nonpolar stationary phase, is often used. researchgate.net The mobile phase is typically a mixture of a buffer and an organic solvent, such as methanol (B129727) or acetonitrile. thermofisher.comsielc.com The separation is based on the differential partitioning of the dye molecules between the nonpolar stationary phase and the more polar mobile phase.
For instance, a method for the analysis of several food dyes, including Brilliant Blue FCF, utilized a mixed-mode column with a mobile phase of methanol and water containing sulfuric acid. sielc.com This setup allows for the effective separation of multi-charged molecules that can exhibit poor peak shapes on traditional reversed-phase columns. sielc.com Another method employed a C18 column with a mobile phase of ethanol (B145695) and acetate (B1210297) buffer, achieving the elution of Brilliant Blue at 2.692 minutes. researchgate.net
The use of a diode array detector (DAD) allows for the monitoring of the absorbance at specific wavelengths, which aids in both the quantification and identification of the dyes. thermofisher.com For Brilliant Blue FCF, detection is often carried out around its maximum absorbance wavelength. researchgate.net
Table 1: HPLC Methods for FD&C Blue No. 1 Analysis
| Column Type | Mobile Phase | Detection Wavelength | Reference |
|---|---|---|---|
| Mixed-mode Newcrom BH | Methanol, Water, Sulfuric Acid | 400 nm | sielc.com |
| Phenomenex Luna C18 | Ethanol, Acetate Buffer (25:75 v/v) | 626 nm | researchgate.net |
| Acclaim PA2 | Ammonium Phosphate/Acetonitrile (pH 8.8) | 254 nm | thermofisher.com |
This table is interactive and allows for sorting and filtering of the data.
While HPLC is the primary method for analyzing the intact dye, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for identifying volatile and semi-volatile metabolites and degradation products of FD&C Blue No. 1. The high polarity and low volatility of the parent dye make its direct analysis by GC-MS challenging without derivatization.
The process involves the degradation of the dye, followed by extraction of the smaller, more volatile breakdown products. These products can then be separated by the gas chromatograph and identified by the mass spectrometer. The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for the elucidation of the chemical structures of the metabolites and degradants.
Thin-Layer Chromatography (TLC) and paper chromatography are simple, cost-effective, and widely used techniques for the separation of food dyes, including FD&C Blue No. 1. oncoursesystems.commdpi.com These methods are particularly useful for rapid screening and qualitative analysis. oncoursesystems.com
In both techniques, a spot of the sample mixture is applied to a stationary phase (a TLC plate coated with an adsorbent like silica (B1680970) gel, or a strip of chromatography paper). labxchange.orgoncoursesystems.com The stationary phase is then placed in a developing chamber with a solvent (the mobile phase), which moves up the stationary phase by capillary action. oncoursesystems.com
The separation is based on the differential partitioning of the dye components between the stationary and mobile phases. flinnsci.com For food dyes, which are often polar, a polar stationary phase like cellulose (B213188) (in paper) or silica gel is used. saltise.ca The choice of the mobile phase is critical for achieving good separation. google.com Often, a mixture of solvents is used to optimize the separation. saltise.ca
The separated components appear as distinct spots on the chromatogram. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification by comparing it to the Rf values of known standards under the same conditions. weebly.com
Table 2: Chromatographic Parameters for TLC/Paper Chromatography of FD&C Blue No. 1
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Reference |
|---|---|---|---|---|
| Paper Chromatography | Cellulose Paper | 0.1% Salt-water solution | Adsorption and Partitioning | saltise.ca |
This table is interactive and allows for sorting and filtering of the data.
Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are indispensable for the structural elucidation and quantitative analysis of chemical compounds. These methods are based on the interaction of electromagnetic radiation with matter.
UV-Visible spectroscopy is a powerful and widely used technique for the analysis of colored compounds like FD&C Blue No. 1. This method is based on the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule.
The color of this compound is due to its extensive system of conjugated double bonds, which allows it to absorb light in the visible region. The wavelength of maximum absorbance (λmax) is a characteristic property of the dye and can be used for its identification and quantification. For Brilliant Blue FCF, the λmax is typically around 630 nm.
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship forms the basis for the quantitative analysis of this compound in various samples.
UV-Visible spectroscopy is also a valuable tool for monitoring the kinetics of reactions involving this compound, such as its degradation or its interaction with other molecules. By monitoring the change in absorbance at the λmax over time, the rate of the reaction can be determined. This is particularly useful in studies of the stability of the dye under different conditions, such as exposure to light, changes in pH, or the presence of oxidizing or reducing agents.
Environmental Dynamics and Fate of Fd&c Blue No. 1 in Abiotic and Biotic Compartments Excluding Ecological Toxicity
Environmental Persistence and Transformation Processes
The environmental persistence of FD&C Blue No. 1 is influenced by several transformation processes. While not readily biodegradable, other pathways contribute to its degradation over time. federalregister.gov
FD&C Blue No. 1 is not expected to undergo significant hydrolysis in the environment because it lacks functional groups that readily hydrolyze under typical environmental conditions. nih.gov However, it can be subject to oxidation. The structure of Brilliant Blue contains olefinic bonds and aromatic amines, which are susceptible to photo-oxidants like hydroxyl and peroxy radicals found in natural water. nih.gov This can lead to photo-oxidation when exposed to sunlight, with potential half-lives of 1 to 13 days in full sunlight at the water's surface. nih.gov
Advanced oxidation processes (AOPs) have been shown to be effective in mineralizing the dye in industrial effluents. atamanchemicals.comlew.ro For instance, the photo-Fenton process, which involves hydrogen peroxide and ferrous ions under UV radiation, can generate highly reactive hydroxyl radicals that degrade the dye. lew.ro The rate of this degradation is influenced by the concentrations of hydrogen peroxide and ferrous ions. lew.ro Electrochemical degradation has also been studied, with the degradation rate being influenced by the type of counter-anions present in the solution. electrochemsci.orgresearchgate.net
Activated sludge and chemical precipitation treatments have shown limited success in removing Brilliant Blue from wastewater, with removal efficiencies of less than 25%, suggesting that biodegradation is not a primary environmental fate process. nih.gov
FD&C Blue No. 1 is susceptible to direct photolysis by sunlight, with an absorption maximum at 630 nm. nih.gov Studies have shown that both UV radiation alone (photolysis) and in the presence of hydrogen peroxide (H2O2/UV) can lead to the degradation of the dye. lew.ro The presence of H2O2 enhances the degradation process. lew.ro
Research on the photocatalytic degradation of Brilliant Blue FCF using titanium dioxide (TiO2) suspensions under UV light has demonstrated its effectiveness. researchgate.net The degradation rate follows pseudo-first-order kinetics and is influenced by factors such as the initial pH of the solution and the presence of oxidants. researchgate.net For example, the degradation rate increases in more acidic conditions and with the addition of oxidants like potassium bromate. researchgate.net
Interestingly, one study observed that when solutions of FD&C Blue No. 1 in quartz tubes were exposed to sunlight, they did not show significant degradation compared to solutions kept in the dark. awsjournal.org However, when droplets of the dye were placed on the leaves of water hyacinth, a statistical loss of 16.8% was observed after 10 hours of sunlight exposure. awsjournal.org
FD&C Blue No. 1 is a salt and is considered nonvolatile. nih.govepa.gov Therefore, volatilization from water or soil surfaces is not a significant environmental transport process. nih.govepa.gov Because it is nonvolatile, long-range atmospheric transport, often described by the "grasshopper effect" where semi-volatile organic compounds undergo cycles of volatilization, transport, and deposition, is not a relevant consideration for this compound. mpg.decore.ac.ukunece.org Any atmospheric presence would likely be in the particulate phase, which can be removed by wet or dry deposition. nih.gov
Adsorption and Desorption Processes in Soil and Sediment Matrices
The interaction of FD&C Blue No. 1 with soil and sediment is a key factor in determining its mobility and potential for leaching.
The adsorption of Brilliant Blue FCF onto soil particles can be influenced by several factors, including soil composition and pH. nlcsk.org The dye molecule is a weak acid with both polar and non-polar components, leading to complex sorption behavior. dergipark.org.tr Its negative charge originates from sulfonic acid groups. dergipark.org.tr
Studies have shown that the adsorption of Brilliant Blue FCF can often be described by the Freundlich isotherm at low concentrations and the Langmuir isotherm at higher concentrations. nlcsk.org The clay fraction in soil has been identified as a primary component in the adsorption of anionic dyes like Brilliant Blue. scielo.br Anionic dyes can bind to non-specific anion exchange sites such as iron and aluminum oxides, particularly at a pH lower than the soil's zero point of charge (ZCP), where the soil matrix has a positively charged surface. scielo.br
The adsorption process can be influenced by temperature, with one study on bentonite (B74815) clay showing that the adsorption capacity increased with temperature, suggesting an endothermic process. geoscienceworld.org The pH of the solution also plays a crucial role; maximum adsorption of the dye onto magnetic crosslinked chitosan (B1678972) beads was observed at a pH of 2.0. dergipark.org.tr The adsorption mechanism can be complex, as even on negatively charged surfaces like active carbon, significant adsorption of the anionic Brilliant Blue dye has been observed. mdpi.com
The sorption characteristics of FD&C Blue No. 1 in soil directly impact its potential to leach into groundwater or be carried away by runoff. Because it is water-soluble, there is a potential for transport into drinking water from its use as an inert ingredient in pesticides. epa.gov However, its mobility is controlled by its interaction with soil particles.
The formulation of FD&C Blue No. 1 can also affect its leaching. For instance, when formulated in a polyethylene (B3416737) glycol matrix for seed treatments, the intention is to minimize the "bleeding" of the dye into the surrounding soil, thereby reducing its availability for leaching and runoff. federalregister.gov
Studies using the dye as a tracer have shown that it can move through the soil profile, often highlighting preferential flow paths like macropores. asabe.orgku.edu The extent of leaching can be influenced by soil type and tillage practices. researchgate.net For example, one study found that the center of mass for the dye was deeper in no-till plots compared to tilled plots after flood irrigation, suggesting different movement patterns based on soil structure. researchgate.net The increasing mass loss of the dye over time in this study was more likely attributed to a high rate of degradation rather than vertical or lateral flow. researchgate.net
The soil-solution partition coefficient (KD) is a measure of a pollutant's mobility in soil, with lower values indicating higher mobility. scielo.br The tendency of Brilliant Blue FCF to be adsorbed by soil components, particularly clay, can reduce its mobility and leaching potential. scielo.br
Bioaccumulation Potential in Non-Toxicological Contexts
FD&C Blue No. 1, also known as Brilliant Blue FCF, demonstrates a low potential for bioaccumulation in organisms. canada.ca This characteristic is attributed to its chemical structure and properties. Studies indicate that it is poorly absorbed through the gastrointestinal tract, with a significant portion of the ingested dye being excreted in the feces. wikipedia.org Research on rodents shows no evidence of accumulation in either plants or animals. nih.gov
Environmental Modeling Approaches for Fate and Transport
Environmental modeling is a crucial tool for predicting the movement and ultimate fate of substances like FD&C Blue No. 1 in the environment. wiley.com These models use mathematical equations to simulate the various physical, chemical, and biological processes that a substance undergoes when released. cdc.gov
Tiered Modeling Frameworks for Exposure Assessment
A tiered approach is often employed in environmental exposure assessments to efficiently evaluate the potential risks of a chemical. nanofase.eu This method begins with simple, conservative models and progresses to more complex and realistic assessments only if necessary. nanofase.eu
Tier 1 (Screening-Level): This initial stage uses basic models with conservative assumptions to get a preliminary estimate of exposure. epa.gov These models often rely on limited data, such as the physicochemical properties of the substance and information about its use. researchgate.net If this screening level indicates a low potential for concern, further detailed modeling may not be required. nanofase.euepa.gov
Higher Tiers (Refined Assessment): If the screening level suggests a potential for significant exposure, more sophisticated models are used in subsequent tiers. epa.gov These higher-tiered models incorporate more detailed and realistic data, such as information from environmental studies and biomonitoring. researchgate.net They aim to provide a more accurate and refined prediction of environmental concentrations. epa.gov This stepwise approach allows for a focused and resource-efficient assessment process. tandfonline.com
The U.S. Environmental Protection Agency (EPA) utilizes such tiered frameworks, distinguishing between screening-level models that are designed to be conservative and higher-tiered models that provide more refined estimates based on more comprehensive data. epa.gov
Parameterization of Environmental Fate Models
The accuracy of environmental fate models depends heavily on the quality of the input parameters. alaska.gov These parameters describe the chemical's properties and its interactions with the environment. For FD&C Blue No. 1, key parameters would include its solubility, sorption characteristics, and degradation rates.
The process of parameterization involves several key considerations:
Data Source: Input parameters can be assumed, sourced from existing literature, or derived from specific laboratory experiments. mdpi.com
Site-Specificity: Environmental conditions can vary significantly between locations. Therefore, using site-specific data for parameters like water chemistry and sediment characteristics can lead to more accurate model predictions. mdpi.com
Model Calibration: The process of adjusting model parameters to match observed data from field or laboratory studies is crucial for ensuring the model's predictive capability. ku.edu
For substances like FD&C Blue No. 1, which has been chosen as a reference compound for studying dye emissions and environmental fate, developing accurate parameterization is essential for reliable modeling. researchgate.net
Tracer Applications in Environmental Hydrology and Soil Science
FD&C Blue No. 1 is widely utilized as a tracer dye in environmental studies, particularly in hydrology and soil science, to visualize and understand the movement of water. wikipedia.org Its properties make it a valuable tool for tracking water flow paths in various environments. scribd.com
Principles of Dye Tracing for Solute Transport Studies
Dye tracing is a technique used to study the transport of solutes (dissolved substances) in water. sci-hub.se By introducing a visible dye like Brilliant Blue FCF into a water system, researchers can observe the pathways and velocity of water movement. cornell.edugrafiati.com
The fundamental principle is that the dye will follow the same path as the water, providing a visual representation of flow patterns that might otherwise be invisible. sci-hub.se This is particularly useful for identifying preferential flow paths in soil, which are channels that allow for faster water movement. cornell.edu
An ideal tracer should be:
Mobile: It should move with the water without being significantly held back. sci-hub.se
Visible: Its color should be easily distinguishable against the background of soil or water. sci-hub.se
Non-toxic: It should have minimal impact on the environment. sci-hub.se
Brilliant Blue FCF is considered a good compromise among these criteria, offering good visibility and low toxicity. cornell.edu
Mechanistic Studies of Fd&c Blue No. 1 Interactions Within Biological Systems Excluding Human/animal Health Outcomes and Clinical Data
Molecular-Level Interactions with Biological Macromolecules
The interaction of FD&C Blue No. 1 with biological macromolecules like enzymes and proteins is a key area of research, particularly concerning its biodegradation and its utility as a biological stain.
Enzyme-Substrate Interactions in Biodegradation Pathways
The biodegradation of azo dyes, a category to which Blue No. 1 is structurally related, is primarily initiated by the enzymatic cleavage of azo bonds (-N=N-). frontiersin.org This process is catalyzed by enzymes such as azoreductases, which leads to the formation of aromatic amines. frontiersin.orgnih.gov Various microorganisms employ enzymes like laccases, lignin (B12514952) peroxidases, and manganese peroxidases to break down complex dyes. mdpi.comnih.gov
Studies on the biodegradation of Brilliant Blue FCF have shown that certain microorganisms can decolorize it, indicating enzymatic action. For instance, the decolorization of Brilliant Blue FCF by white-rot fungi such as Trametes versicolor, Irpex lacteus, and Bjerkandera adusta is influenced by the carbon-to-nitrogen ratio in the environment, which affects the production of ligninolytic enzymes. scielo.br Research has demonstrated that under optimal conditions, T. versicolor can achieve up to 81.41% decolorization. scielo.br The metabolic process generally involves two phases: an initial breakdown and a subsequent conjugation with polar molecules to increase water solubility. scielo.br
Enzymes like NADH-DCIP reductase have also been implicated in the degradation of complex organic substances like dyes. mdpi.com The degradation process can be influenced by the presence of co-substrates like NADH, which acts as an electron donor. frontiersin.orgnih.gov The enzymatic breakdown of dyes often results in smaller, less colored or colorless molecules. mdpi.com
Table 1: Microbial Species and Enzymes in Blue 1 Biodegradation
| Microorganism/Enzyme System | Key Findings |
| Trametes versicolor | Achieved 81.41% decolorization of Brilliant Blue FCF under an ideal C:N ratio of 20:1. scielo.br |
| Irpex lacteus | Showed 75.73% decolorization of Brilliant Blue FCF under a C:N ratio of 20:1. scielo.br |
| Bjerkandera adusta | Demonstrated 62.74% decolorization of Brilliant Blue FCF with a C:N ratio of 20:1. scielo.br |
| Azoreductases | These enzymes cleave the azo bonds in dyes, initiating the degradation process. frontiersin.orgnih.gov |
| Laccases, Lignin Peroxidases | Extracellular fungal enzymes that can degrade a variety of dyes through oxidative mechanisms. mdpi.comnih.gov |
Binding Characteristics with Proteins and Other Biomolecules (Non-Physiological Effect Focused)
FD&C Blue No. 1 and its structural analog, Coomassie Brilliant Blue, are known to bind non-specifically to proteins, a property utilized in biochemical assays like the Bradford protein assay. atamanchemicals.comexcedr.com The binding is primarily mediated by interactions with basic amino acid residues such as arginine, lysine, and histidine. thermofisher.comresearchgate.net
The binding mechanism involves several steps:
Transfer of a free electron from the dye to ionizable groups on the protein. excedr.com
Disruption of the protein's native structure, exposing hydrophobic pockets. excedr.com
Binding of the non-polar parts of the dye to these hydrophobic pockets through van der Waals forces. excedr.comresearchgate.net
Spectroscopic studies on the interaction between Coomassie Brilliant Blue G-250 and bovine serum albumin (BSA) revealed a strong interaction with a binding constant (Ka) of 4.20 × 10⁴ M⁻¹ at 302 K. nih.gov The binding stoichiometry was determined to be approximately 1:1 (CBBG-250:BSA). researchgate.net Hydrophobic forces were identified as the major driver in this interaction. nih.gov
Furthermore, research has shown that FD&C Blue No. 1 is a selective inhibitor of the Panx1 (pannexin 1) channel, a membrane protein involved in ATP release, with an IC50 of 0.27 µM. researchgate.netrupress.org It exhibits this inhibition without significantly affecting the P2X7 receptor, unlike its structural relative Brilliant Blue G. researchgate.netrupress.org The binding sites on Panx1 are thought to involve positively charged amino acids. researchgate.netnih.gov
Table 2: Binding Parameters of this compound Analogs with Proteins
| Interacting Molecules | Binding Constant (Ka) | Stoichiometry (n) | Primary Driving Forces |
| Coomassie Brilliant Blue G-250 & Bovine Serum Albumin | 4.20 × 10⁴ M⁻¹ (at 302 K) nih.gov | ~1 researchgate.netnih.gov | Hydrophobic forces nih.gov |
| FD&C Blue No. 1 & Panx1 Channel | IC50 = 0.27 µM researchgate.netrupress.org | Not specified | Electrostatic interactions researchgate.netnih.gov |
Supramolecular Interactions in Biological Mimetic Systems
Supramolecular chemistry, which focuses on non-covalent interactions, is fundamental to understanding how molecules like FD&C Blue No. 1 behave in complex biological environments. rsc.org These interactions govern processes like self-assembly and molecular recognition. nih.govnumberanalytics.com
Role of Weak Forces (e.g., Hydrogen Bonding, Van der Waals Forces) in Self-Assembly and Recognition
Self-assembly is a process where molecules spontaneously form ordered structures through weak, non-covalent interactions. nih.gov These forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, are crucial for the formation of complex biological structures. nih.govnumberanalytics.com In the context of dye-protein interactions, van der Waals forces and hydrophobic interactions play a significant role in the binding of Coomassie dyes to proteins. thermofisher.comresearchgate.net
The self-assembly of molecules is driven by a balance of attractive and repulsive forces to achieve a state of minimum free energy. numberanalytics.com The dynamic and reversible nature of these weak interactions allows for the formation of adaptive and responsive supramolecular systems. frontiersin.orgnih.gov
Host-Guest Chemistry in Supramolecular Systems
Host-guest chemistry describes the formation of complexes where a "host" molecule encapsulates a "guest" molecule, held together by non-covalent forces. wikipedia.org This principle is central to many biological processes and has applications in areas like drug delivery. thno.org
Cyclodextrins are common host molecules in supramolecular chemistry. thno.org These macrocyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic guest molecules in aqueous solutions. thno.orgmdpi.com The formation of these host-guest complexes is primarily driven by hydrophobic and van der Waals interactions. thno.org
Research has explored the interaction of Brilliant Blue FCF with beta-cyclodextrin, suggesting the formation of inclusion complexes. researchgate.netacs.org This type of host-guest chemistry has potential applications in areas such as water purification by sequestering dye molecules. mdpi.comacs.org The study of such systems provides insight into how small molecules like Blue No. 1 can be encapsulated and transported within biological mimetics.
Regulatory Science Frameworks Pertaining to Fd&c Blue No. 1 Environmental Assessment Excluding Human Safety and Dosage
Scientific Principles Guiding Environmental Risk Assessment Models
Environmental Risk Assessment (ERA) for chemical substances like FD&C Blue No. 1 is a systematic process used by regulatory agencies to evaluate the potential for adverse ecological effects. The core scientific principles involve a multi-step approach:
Hazard Identification: This step determines if the substance has the potential to cause harm to the environment. For Blue 1, this involves evaluating its intrinsic properties. It is a water-soluble, anionic triarylmethane dye. nih.govsci-hub.se Studies indicate it has low toxicity to aquatic organisms, with acute LC50 values for fish and amphibians reported to be greater than 100 mg/L. sci-hub.secanada.ca
Exposure Assessment: This principle involves estimating the concentration of the substance that will be found in various environmental compartments (water, soil, sediment) and the extent to which organisms will be exposed to it. Since this compound is used in food, cosmetics, and as a pesticide inert ingredient, its primary release into the environment is through wastewater ("down-the-drain" releases). canada.cacanada.caepa.gov Its anionic nature means it is not strongly adsorbed by negatively charged soil components, making it mobile in soil and water. nih.govsci-hub.se
Risk Characterization: This step integrates the findings from the hazard and exposure assessments to estimate the probability and magnitude of adverse effects. iucn.orgcnsc-ccsn.gc.ca For this compound, risk characterization often involves calculating a risk quotient (RQ), which compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). canada.cacanada.ca Exposure scenarios for consumer uses of Brilliant Blue FCF have not indicated a risk to aquatic organisms. canada.ca
The assessment models are guided by the principle of being conservative, often using worst-case scenarios to ensure a high degree of protection for the environment. epa.gov For instance, when direct data is unavailable, models like the EPA's FQPA Index Reservoir Screening Tool (FIRST) are used to derive upper-bound estimates of potential concentrations in water. epa.gov
Data Gaps and Uncertainties in Environmental Fate Characterization
Despite the established frameworks, the environmental assessment of FD&C Blue No. 1 is marked by significant data gaps and uncertainties. These limitations challenge the ability to create a complete and definitive characterization of its environmental fate and impact. A key uncertainty stems from the lack of direct environmental monitoring data for the compound in surface water or drinking water. canada.caepa.gov
A 2006 U.S. EPA assessment on polyethylene (B3416737) glycol (PEG) derivatives of this compound explicitly highlighted these issues, stating the environmental fate is "highly uncertain" and that "No physical-chemical properties and no environmental transformation and/or occurrence data were located in the readily available open literature." federalregister.gov This lack of empirical data necessitates a reliance on modeling and assumptions, which introduces a level of uncertainty into the risk assessment. epa.govfederalregister.gov
Further specific data gaps identified in the scientific and regulatory literature include:
A lack of data on the toxicity of Brilliant Blue FCF to soil organisms. sci-hub.se
Limited information on the environmental effects of the compound, with some safety data sheets noting that these effects have not been fully investigated. praannaturals.com
Uncertainty regarding the environmental behavior and transformation of its derivatives, which may have different properties than the parent compound. federalregister.gov
The following table summarizes the key areas of uncertainty in the environmental assessment of FD&C Blue No. 1.
| Area of Uncertainty | Description of Data Gap | Impact on Risk Assessment | Source(s) |
| Environmental Concentrations | Lack of Canadian and U.S. monitoring data for the substance in ambient or treated drinking water. | Requires reliance on conservative modeling (e.g., FIRST model), which may overestimate actual exposure. | canada.caepa.gov |
| Environmental Fate & Transformation | Insufficient data on the environmental transformation processes of this compound and its derivatives (e.g., PEG derivatives). Photodegradation is noted as a primary decomposition pathway, but comprehensive data is limited. | Creates uncertainty about the persistence of the compound and the identity and impact of its degradation products. | sci-hub.sefederalregister.gov |
| Toxicity to Soil Organisms | No available data on the ecotoxicological effects of this compound on soil-dwelling organisms. | Limits the ability to conduct a comprehensive risk assessment for the terrestrial environment. | sci-hub.se |
| Overall Environmental Effects | General statements in safety documentation that the full environmental effects have not been investigated. | Indicates a foundational gap in the overall ecological hazard profile of the compound. | praannaturals.com |
Methodologies for Assessing Environmental Behavior in Regulatory Contexts
In response to the data gaps, regulatory bodies employ specific methodologies to assess the environmental behavior of substances like FD&C Blue No. 1. These methods combine laboratory data, when available, with predictive models.
Mobility and Sorption Studies: The use of Brilliant Blue FCF as a dye tracer in soil transport studies has provided valuable, albeit indirect, data on its environmental behavior. nih.govsci-hub.se These studies show it is moderately mobile and that its sorption is affected by soil properties; for example, it is more strongly sorbed in acidic soils. encyclopedia.pubwikipedia.org This information is crucial for predicting its movement in terrestrial and aquatic systems.
Biodegradability Testing: For derivatives of the compound, standardized tests are used to assess biodegradability. For instance, modified Zahn-Wellens Ready Biodegradability tests were supplied to the EPA to assess the environmental fate of this compound PEG derivatives. federalregister.gov
Risk Quotient (RQ) Analysis: A common methodology used by agencies like Health Canada is the risk quotient analysis. canada.cacanada.ca This involves developing ecological exposure scenarios for releases from industrial sites or from consumer "down-the-drain" releases. The resulting Predicted Environmental Concentration (PEC) is then divided by the Predicted No-Effect Concentration (PNEC), derived from ecotoxicity studies (e.g., LC50 values for fish). If the RQ is less than one, the risk is generally considered to be low. Scenarios for Brilliant Blue FCF have not shown a risk to aquatic organisms using this method. canada.ca
Screening-Level Modeling: The U.S. EPA utilizes screening-level models as a conservative approach to estimate potential exposure. A Tier 1 analysis using the FQPA Index Reservoir Screening Tool (FIRST) was used to estimate upper-bound drinking water concentrations resulting from its use as a pesticide inert ingredient. epa.gov This methodology provides a protective, albeit likely overestimated, exposure value that can be compared against toxicological data in a qualitative risk assessment. epa.gov
These methodologies collectively form a regulatory approach that accommodates existing data uncertainties while still allowing for a science-based evaluation of potential environmental risks.
Future Directions and Emerging Research Avenues for Fd&c Blue No. 1 Chemical Science
Development of Novel Sustainable Synthesis Routes
The traditional synthesis of FD&C Blue No. 1 involves chemical condensation and oxidation steps. smolecule.com Future research is increasingly focused on developing more sustainable and environmentally friendly methods of production.
One promising area is the exploration of biocatalysis and enzymatic synthesis. Researchers are investigating the potential of enzymes to catalyze the key reactions in the dye's synthesis, which could lead to milder reaction conditions, reduced waste, and higher purity products. For instance, recent studies have explored the use of enzymes to produce natural blue colorants from sources like red cabbage, which could inspire alternative pathways for synthesizing compounds with similar color properties to Blue No. 1. lions-talk-science.org
The development of "green" chemical processes is another key focus. This includes the use of less hazardous solvents and reagents, as well as optimizing reaction conditions to improve energy efficiency and minimize the formation of byproducts. The goal is to create a cradle-to-grave lifecycle for the dye that is more environmentally benign.
Advanced Strategies for Environmental Remediation and Degradation Control
The widespread use of FD&C Blue No. 1 necessitates a thorough understanding of its environmental fate and the development of effective remediation strategies. While the dye is generally considered to degrade slowly in the environment, its persistence in water systems is a growing concern. researchgate.net
Advanced oxidation processes (AOPs) are a key area of research for the degradation of Blue No. 1 in wastewater. researchgate.net These methods, which include ozonation and Fenton-like processes, utilize highly reactive hydroxyl radicals to break down the complex dye molecule into simpler, less harmful compounds. researchgate.netgrafiati.com Studies have shown that iron-modified bentonite (B74815) and other clay-based nanomaterials can be effective in adsorbing and degrading the dye from aqueous solutions. researchgate.net
Bioremediation, which uses microorganisms to break down pollutants, is another sustainable approach being investigated. photonremediation.commdpi.com Researchers are searching for and engineering microbes that can efficiently metabolize triarylmethane dyes. Additionally, phytoremediation, the use of plants to remove contaminants, is being explored as a cost-effective and eco-friendly cleanup method. numberanalytics.com
Table 1: Advanced Remediation Techniques for FD&C Blue No. 1
| Remediation Strategy | Description | Key Research Findings |
|---|---|---|
| Advanced Oxidation Processes (AOPs) | Utilizes highly reactive species like hydroxyl radicals to degrade the dye. | Fenton and photo-Fenton processes have shown high degradation efficiencies (up to 98.8%). researchgate.net |
| Adsorption | Employs materials like modified clays (B1170129) and natural polymers to bind and remove the dye from water. | Iron-modified bentonite shows higher adsorption capacity than unmodified bentonite. researchgate.net |
| Bioremediation | Uses microorganisms to metabolize and break down the dye. | Research is ongoing to identify and engineer microbes for efficient degradation. mdpi.com |
| Phytoremediation | Leverages plants to absorb and accumulate or degrade the dye. | Can be enhanced with other technologies to improve efficiency. numberanalytics.com |
Predictive Modeling of Environmental Behavior and Transformation
To proactively manage the environmental impact of FD&C Blue No. 1, researchers are developing predictive models to simulate its behavior and transformation in various environmental compartments. These models are crucial for understanding how the dye moves through soil and water, its potential for bioaccumulation, and the identity of its degradation products. epa.gov
Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the molecular structure of triarylmethane dyes with their environmental fate and potential toxicity. epa.gov These computational tools can help to predict the properties of new dye molecules before they are synthesized, guiding the design of more environmentally friendly alternatives.
Furthermore, dynamic environmental models are being created to forecast the concentration and distribution of the dye in different ecosystems under various release scenarios. mdpi.comnih.gov These models integrate data on the dye's physical and chemical properties with environmental parameters to provide a comprehensive picture of its potential impact. mdpi.comnih.gov
Exploration of New Analytical Tools and Sensor Technologies
Accurate and sensitive detection of FD&C Blue No. 1 is essential for monitoring its presence in food products, cosmetics, and the environment. nih.govacs.org While standard methods like liquid chromatography are well-established, there is a drive to develop faster, more portable, and more sensitive analytical techniques. nih.govacs.orgthermofisher.com
One area of innovation is the development of novel sensors. Researchers are exploring the use of nanomaterials, such as carbon quantum dots, to create fluorescent sensors that can selectively detect the dye at very low concentrations. acs.org These nanosensors offer the potential for real-time monitoring and on-site analysis. metrohm.com
Surface-Enhanced Raman Spectroscopy (SERS) is another powerful technique being adapted for the detection of Blue No. 1. metrohm.com SERS can enhance the Raman signal of the dye by orders of magnitude, allowing for its identification even in complex matrices. metrohm.com Automation of existing analytical methods, such as solid-phase extraction followed by spectrophotometry, is also improving throughput and reproducibility in laboratory settings. analiticaweb.com.br
Table 2: Emerging Analytical Techniques for FD&C Blue No. 1
| Analytical Technique | Principle of Operation | Advantages |
|---|---|---|
| Nanosensors | Utilizes nanomaterials that exhibit a change in optical or electrical properties upon binding to the dye. | High sensitivity, selectivity, and potential for portability. acs.org |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhances the Raman scattering signal of the dye when adsorbed on a nanostructured metal surface. | High specificity and sensitivity, suitable for complex samples. metrohm.com |
| Automated Solid-Phase Extraction (SPE) | Automates the process of extracting and concentrating the dye from a sample matrix prior to analysis. | Increased throughput, consistency, and reduced manual labor. analiticaweb.com.br |
Fundamental Investigations into Supramolecular and Biological Interactions (Non-Toxicological)
Beyond its role as a colorant, FD&C Blue No. 1 exhibits interesting and complex interactions with biological molecules and can participate in supramolecular assemblies. Research in this area, excluding toxicological endpoints, aims to understand these fundamental interactions.
Studies have shown that Brilliant Blue FCF can interact with proteins, potentially influencing their structure and function. nih.gov For example, it has been found to be a selective inhibitor of the Panx1 channel, an ATP release channel, which is a different mechanism from its structural analog Brilliant Blue G's effect on the P2X7 receptor. grafiati.com Understanding these interactions is crucial for its applications in biological research and for identifying potential new uses.
The self-assembly of the dye molecules into larger, ordered structures is another area of active investigation. These supramolecular structures can have different optical and electronic properties compared to the individual dye molecules. By controlling the conditions of self-assembly, it may be possible to create new materials with tailored properties.
Leveraging Theoretical Chemistry for Rational Design of Related Chromophores
Theoretical and computational chemistry are becoming indispensable tools for the rational design of new chromophores with properties similar or superior to FD&C Blue No. 1. ncl.ac.ukmit.edu By using quantum chemical calculations, researchers can predict the electronic structure, color, and other properties of a molecule before it is synthesized in the lab. researchgate.net
This computational approach allows for the systematic exploration of how modifications to the triarylmethane scaffold affect its color and stability. acs.org For example, density functional theory (DFT) can be used to model the absorption spectra of different dye derivatives, helping to identify candidates with the desired blue hue. researchgate.net
This in-silico design process can significantly accelerate the discovery of novel colorants that are not only effective but also more sustainable and have a lower environmental impact. The goal is to create a new generation of blue dyes that are designed from the ground up to be both functional and environmentally responsible. mappingignorance.org
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for identifying and quantifying Blue 1 in experimental matrices?
- Methodological Answer : Use UV-Vis spectrophotometry (λmax ≈ 630 nm) for preliminary identification due to its specificity for this compound’s chromophore . For quantification in complex matrices (e.g., biological samples), pair HPLC with diode-array detection (DAD) to resolve co-eluting compounds. Validate methods using spike-and-recovery tests with known concentrations (e.g., 0.1–100 ppm) to assess accuracy (±5% error threshold) .
- Key Parameters : Column selection (C18 reverse-phase), mobile phase (acetonitrile/water with 0.1% formic acid), and calibration curves (R² ≥ 0.99) .
Q. How does this compound’s stability vary under standard experimental conditions (pH, temperature, light)?
- Methodological Answer : Design controlled stability studies using factorial designs:
- pH : Test ranges 2–9 (simulating gastrointestinal to environmental conditions).
- Temperature : Incubate samples at 25°C (ambient), 37°C (physiological), and 60°C (accelerated degradation).
- Light : Expose to UV (254 nm) and visible light (500–700 nm) for photostability analysis .
- Analysis : Monitor absorbance decay rates (k) and half-life (t½) via kinetic modeling .
Q. What are common experimental interferences when analyzing this compound in multicomponent systems?
- Methodological Answer : Address matrix effects (e.g., proteins, lipids) using sample pretreatment:
- Protein Removal : Precipitation with acetonitrile (1:3 v/v).
- Lipid Interference : Solid-phase extraction (C18 cartridges) .
- Validation : Compare recovery rates in spiked vs. unspiked matrices to quantify interference magnitude .
Advanced Research Questions
Q. How can researchers model this compound’s interactions with biomolecules (e.g., proteins, DNA) in vitro?
- Methodological Answer : Employ spectroscopic and computational approaches:
- Fluorescence Quenching : Titrate this compound into protein solutions (e.g., BSA) and measure Stern-Volmer constants (KSV) to assess binding affinity .
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding sites and energetics .
- Controls : Include competitive binding assays with known ligands (e.g., warfarin for BSA) to validate specificity .
Q. What experimental designs are optimal for studying this compound’s degradation pathways and byproduct toxicity?
- Methodological Answer : Use LC-MS/MS for byproduct identification:
- Degradation Conditions : Simulate oxidative (H2O2/UV), thermal, and enzymatic (e.g., laccase) pathways .
- Toxicity Screening : Pair with in vitro assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) .
- Data Integration : Apply principal component analysis (PCA) to correlate degradation products with toxicity endpoints .
Q. How can contradictory data on this compound’s stability or bioactivity be resolved in meta-analyses?
- Methodological Answer : Conduct systematic reviews with inclusion/exclusion criteria:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
